N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
The synthesis of N’-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves the condensation of an aldehyde or ketone with a hydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, and under reflux conditions. The specific synthetic route for this compound involves the reaction of 2-ethoxy-5-methoxybenzaldehyde with 2-(4-iodophenoxy)acetohydrazide in ethanol .
Chemical Reactions Analysis
N’-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Scientific Research Applications
N’-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an antimicrobial agent due to its ability to form stable complexes with metal ions.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxy and iodophenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
N’-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of the iodine atom in N’-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide makes it unique, as it can participate in halogen bonding, which is not possible with other hydrazone derivatives .
Properties
IUPAC Name |
N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(4-iodophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O4/c1-3-24-17-9-8-16(23-2)10-13(17)11-20-21-18(22)12-25-15-6-4-14(19)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTIEDZVNXMPJH-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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